molecular formula C46H46S2 B1504602 5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene CAS No. 369599-42-8

5,5'-Bis(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene

Cat. No.: B1504602
CAS No.: 369599-42-8
M. Wt: 663 g/mol
InChI Key: IEOMVXSYYUOEQW-UHFFFAOYSA-N
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Description

5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene: is a complex organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two thiophene rings connected by a bithiophene linkage, with each thiophene ring further substituted by a 7-hexyl-9H-fluoren-2-yl group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the coupling of 7-hexyl-9H-fluoren-2-yl groups with a bithiophene core. This can be achieved through various synthetic routes, including Suzuki coupling, Stille coupling, and direct arylation. These reactions generally require the use of palladium catalysts, such as palladium acetate or palladium chloride, and are carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: : Industrial production of this compound may involve large-scale coupling reactions using similar methodologies as in laboratory synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include toluene, tetrahydrofuran, and dimethylformamide.

Chemical Reactions Analysis

Types of Reactions: : 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can be facilitated by electrophilic or nucleophilic reagents, depending on the desired substitution pattern.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding reduced thiophene derivatives.

Scientific Research Applications

Chemistry: : In chemistry, 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene is studied for its electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine:

Industry: : In industry, this compound is of interest for its potential use in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The presence of the bithiophene core and the fluorenyl substituents allows for efficient charge transport and delocalization of electrons. This makes the compound suitable for use in electronic devices where efficient charge transport is required. The molecular targets and pathways involved in its action are primarily related to its interaction with other molecules and materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other bithiophene derivatives, such as 5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene and 5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene.

Uniqueness: : The uniqueness of 5,5’-Bis(7-hexyl-9H-fluoren-2-YL)-2,2’-bithiophene lies in its specific substitution pattern, which imparts unique electronic properties and makes it particularly suitable for applications in organic electronics. The presence of the fluorenyl groups enhances its stability and charge transport properties compared to other bithiophene derivatives.

Properties

IUPAC Name

2-(7-hexyl-9H-fluoren-2-yl)-5-[5-(7-hexyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46S2/c1-3-5-7-9-11-31-13-17-39-35(25-31)29-37-27-33(15-19-41(37)39)43-21-23-45(47-43)46-24-22-44(48-46)34-16-20-42-38(28-34)30-36-26-32(14-18-40(36)42)12-10-8-6-4-2/h13-28H,3-12,29-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOMVXSYYUOEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=C(C7)C=C(C=C8)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698232
Record name 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369599-42-8
Record name 5,5′-Bis(7-hexyl-9H-fluoren-2-yl)-2,2′-bithiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369599-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 5,5'-Bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene influence its performance in organic thin film transistors?

A1: The structure of this compound plays a crucial role in its performance as a semiconductor in organic thin film transistors (OTFTs). The molecule consists of a bithiophene core flanked by two fluorene units, each end-capped with hexyl chains. []

  • Enhanced Crystallinity: The presence of the rigid fluorene and thiophene units promotes strong intermolecular interactions, leading to enhanced crystallinity in thin films. This enhanced crystallinity facilitates efficient charge transport within the material. []
  • Influence of Alkyl Chains: The hexyl chains attached to the fluorene units play a vital role in controlling solubility and film morphology. These alkyl chains enhance solubility in organic solvents, making solution-processing techniques for device fabrication feasible. []
  • Impact on Charge Carrier Mobility: The combination of high crystallinity and favorable film morphology contributes to the high charge carrier mobility observed in this compound-based OTFTs. []

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